N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Description
N-(2,3-Dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 2,3-dichlorophenyl group at the N2 position and a 3-methylbenzofuran moiety at the C6 position. This compound belongs to a class of agrochemicals and pharmaceutical intermediates where triazine derivatives are extensively studied for their herbicidal, fungicidal, and antimicrobial properties .
The molecular formula is C₁₉H₁₃Cl₂N₅O, with a molecular weight of approximately 402.25 g/mol (extrapolated from analogs in and ). Key structural features include:
Properties
Molecular Formula |
C18H13Cl2N5O |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H13Cl2N5O/c1-9-10-5-2-3-8-13(10)26-15(9)16-23-17(21)25-18(24-16)22-12-7-4-6-11(19)14(12)20/h2-8H,1H3,(H3,21,22,23,24,25) |
InChI Key |
SJRKQKOCDBRTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=C(C(=CC=C4)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The dichlorophenyl and benzofuran groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction temperature, pressure, and the use of environmentally friendly solvents and catalysts to minimize waste and improve efficiency.
Chemical Reactions Analysis
Substitution Reactions
The triazine ring undergoes nucleophilic substitution at its chlorine or amine sites. Key reactions include:
-
Amine displacement : Reaction with aliphatic amines (e.g., morpholine) in dichloromethane at 60°C replaces chlorine atoms, forming secondary or tertiary amine derivatives.
-
Thiol substitution : Treatment with thiols (e.g., benzenethiol) in ethanol under basic conditions yields thioether-linked analogs.
Table 1: Substitution Reaction Conditions and Products
| Reagent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Morpholine | DCM | 60°C | Morpholino-triazine derivative | 78 |
| Benzenethiol | Ethanol | 25°C | Thioether-triazine analog | 65 |
Oxidation and Reduction
The benzofuran moiety and triazine ring participate in redox reactions:
-
Oxidation : Hydrogen peroxide in acetic acid selectively oxidizes the benzofuran methyl group to a carboxylate, forming a water-soluble derivative.
-
Reduction : Sodium borohydride reduces the triazine ring’s C=N bonds, generating partially saturated intermediates.
Table 2: Redox Reaction Parameters
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | Acetic acid, 80°C | Carboxylated triazine derivative |
| Reduction | NaBH₄ | Ethanol, 0°C | Dihydrotriazine intermediate |
Cycloaddition and Cross-Coupling
The compound participates in:
-
Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems.
-
Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at the triazine’s C-6 position.
Hydrolysis and Stability
Under acidic or basic conditions:
-
Acid hydrolysis (HCl, 100°C): Cleaves the triazine ring, yielding dichlorophenylurea and benzofuran fragments.
-
Base stability : Resists degradation in NaOH (pH 12) at room temperature, making it suitable for alkaline formulations.
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency for related triazines :
Table 3: Microwave Optimization for Triazine Derivatives
| Reaction Type | Time (min) | Yield (%) |
|---|---|---|
| Cyclization | 2–10 | 80–98 |
| Substitution | 4–7 | 85–97 |
Mechanistic Insights
-
Electronic effects : Electron-withdrawing chlorine atoms activate the triazine ring for nucleophilic attack.
-
Steric hindrance : The 3-methylbenzofuran group slows reactions at the C-2 position.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds featuring the triazine-2,4-diamine scaffold exhibit promising antiproliferative activity against various cancer cell lines. Notably:
- Triple-Negative Breast Cancer : The compound has shown selective inhibition of MDA-MB231 cells (a triple-negative breast cancer cell line), with significant growth reduction observed at concentrations as low as 10 µM. This selectivity suggests potential for targeted cancer therapies .
- Structure-Activity Relationship (SAR) : A detailed analysis of structural modifications has led to the development of a 3D-QSAR model that aids in predicting the anticancer efficacy of new derivatives. The model helps in understanding how different substituents influence biological activity .
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the interaction between N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine and various biological targets:
- Dihydrofolate Reductase (DHFR) : The compound has been evaluated as a potential inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. Docking studies suggest that it forms strong complexes with the active site of DHFR, indicating its potential as an antitumor agent .
Potential Applications
The diverse applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Anticancer Drug Development | Targeting specific cancer types with selective toxicity towards malignant cells while sparing normal cells. |
| Enzyme Inhibition | Acting as an inhibitor for key enzymes involved in cancer metabolism and proliferation (e.g., DHFR). |
| Pharmaceutical Research | Serving as a scaffold for developing new drugs through structural modifications based on SAR and QSAR analyses. |
Case Studies
Several studies have documented the effectiveness of compounds related to this compound:
- Breast Cancer Cell Lines : A study demonstrated that modifications on the triazine scaffold resulted in compounds that inhibited growth in MDA-MB231 cells while showing minimal effects on non-cancerous MCF-10A cells .
- Prostate Cancer Research : Initial evaluations on DU145 prostate cancer cells indicated that certain derivatives exhibited significant antiproliferative effects, prompting further exploration into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
N-(3-Chloro-2-Methylphenyl)-6-(3-Methyl-1-Benzofuran-2-yl)-1,3,5-Triazine-2,4-diamine
- Molecular Formula : C₂₀H₁₇ClN₅O
- Molecular Weight : 365.8 g/mol
- Key Differences : Replaces 2,3-dichlorophenyl with 3-chloro-2-methylphenyl, reducing chlorine content and introducing a methyl group.
- Properties : Higher lipophilicity (XLogP3 = 5) compared to the dichlorophenyl analog, which may affect bioavailability .
N-(4-Chlorophenyl)-6-(3-Methyl-1-Benzofuran-2-yl)-1,3,5-Triazine-2,4-diamine
- Molecular Formula : C₁₈H₁₄ClN₅O
- Molecular Weight : 351.79 g/mol
- Key Differences : Chlorine at the para position on the phenyl ring instead of ortho and meta.
Herbicidal Triazine Derivatives
Indaziflam (N-[(1R,2S)-2,3-Dihydro-2,6-Dimethyl-1H-Inden-1-yl]-6-(1-Fluoroethyl)-1,3,5-Triazine-2,4-diamine)
Methoprotryne (N-(3-Methoxypropyl)-N'-(1-Methylethyl)-6-(Methylthio)-1,3,5-Triazine-2,4-diamine)
- Molecular Formula : C₁₂H₂₂N₅OS
- Molecular Weight : 296.4 g/mol
- Key Features : Methylthio (-SMe) group increases hydrophobicity, while methoxypropyl and isopropyl substituents modulate selectivity.
- Application : Used as a selective herbicide in cereal crops .
Triazines with Heterocyclic Substituents
IT1 (6-[4-(Benzylideneamino)Phenyl]-1,3,5-Triazine-2,4-diamine)
N-(3-Methoxyphenyl)-N'-(3-Methylphenyl)-6-(1-Pyrrolidinyl)-1,3,5-Triazine-2,4-diamine Hydrochloride
- Molecular Formula : C₂₁H₂₅ClN₆O
- Molecular Weight : 412.92 g/mol
- Key Features : Pyrrolidinyl group introduces a basic nitrogen, enhancing solubility in acidic environments.
Comparative Data Table
*Estimated based on analogs.
†Predicted using analogous substitution patterns.
Key Research Findings and Implications
Chlorine Substitution: Dichlorophenyl groups may enhance pesticidal activity compared to mono-chloro analogs (e.g., 4-chlorophenyl derivative in ) due to increased electrophilicity and resistance to metabolic degradation .
Benzofuran vs. Benzylideneamino Groups: Benzofuran-substituted triazines may exhibit weaker interactions with graphene than IT1-IT4, limiting their use in material science but improving selectivity in biological systems .
Biological Activity
N-(2,3-Dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (CAS No: 774562-92-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound belongs to a class of triazine derivatives that have been synthesized using various methods. A notable approach involves a one-pot microwave-assisted method combining cyanoguanidine with aromatic aldehydes and arylamines. This method not only simplifies the synthesis but also enhances yield and purity .
Biological Activity
Anticancer Properties
Recent studies have demonstrated that compounds within the triazine family exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound has shown promising results against triple-negative breast cancer cell lines such as MDA-MB231. In vitro assays indicated that this compound selectively inhibited the growth of cancer cells while sparing non-cancerous cells like MCF-10A .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects appears to involve interference with cell cycle progression. It has been observed that treatment with this compound leads to cell cycle arrest in mitosis, characterized by the formation of monopolar spindles—a hallmark of kinesin spindle protein (KSP) inhibition .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand the influence of various substituents on the biological activity of triazine derivatives. The presence of electron-withdrawing groups such as chlorine has been identified as crucial for enhancing antiproliferative activity. For instance, compounds with dichlorophenyl substitutions generally exhibited higher efficacy compared to their mono-substituted counterparts .
Case Studies
- Breast Cancer Cell Lines : A study evaluated a series of triazine derivatives against MDA-MB231 and other breast cancer cell lines. The results highlighted that the compound under investigation significantly reduced cell viability at concentrations as low as 10 µM .
- Selectivity Profile : The selectivity of this compound was particularly notable; it demonstrated a preferential inhibition of hormone-independent cancer cells while showing less impact on hormone-dependent lines .
Data Table
| Compound Name | CAS Number | Molecular Formula | Activity | Cell Line Tested |
|---|---|---|---|---|
| This compound | 774562-92-4 | C18H13Cl2N5O | Antiproliferative | MDA-MB231 |
Q & A
Q. What are the recommended synthetic methodologies for preparing N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine?
A microwave-assisted one-pot synthesis is commonly employed for analogous 1,3,5-triazine-2,4-diamines. This involves reacting cyanoguanidine with substituted aromatic aldehydes and amines under acidic conditions (e.g., concentrated HCl) at 140°C for 50 minutes. Post-reaction neutralization with NaOH and purification via recrystallization yields the product . For derivatives with dichlorophenyl and benzofuran substituents, optimized stoichiometric ratios (1:1:1 for cyanoguanidine, aldehyde, and amine) and microwave irradiation (150W) enhance reaction efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- HPLC/UPLC : Assess purity (>94% as per similar triazine derivatives) using reverse-phase columns and UV detection .
- NMR Spectroscopy : Confirm regiochemistry via J-coupling patterns in NMR (e.g., aromatic protons at δ 7.85–7.72 ppm for benzofuran) and NMR signals (e.g., triazine carbons at δ 159–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 460.0883 vs. calculated 460.0919 for a triazine derivative) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use antimicrobial assays (e.g., broth microdilution for MIC determination) or antiproliferative screens (e.g., MTT assay against cancer cell lines). For triazine derivatives, IC values in the low micromolar range have been reported against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR enhance the design of triazine derivatives with improved activity?
3D-QSAR models (e.g., CoMFA/CoMSIA) correlate steric, electrostatic, and hydrophobic fields with biological data. For example, a study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines identified electronegative substituents on the aryl group as critical for antiproliferative activity . DFT calculations can further optimize substituent geometry by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
Q. What strategies resolve contradictions in solubility data for halogenated triazine derivatives?
Discrepancies in solubility (e.g., reported insolubility of 2-chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine at 9.7E-8 g/L) may arise from crystallinity or counterion effects. Use:
Q. How do structural modifications impact the mechanism of action in antimicrobial triazines?
Substituent-dependent mechanisms include:
- Membrane disruption : Hydrophobic benzofuran groups enhance penetration into lipid bilayers .
- Enzyme inhibition : Dichlorophenyl moieties may target bacterial dihydrofolate reductase (DHFR), as seen in related triazines . Validate via proteomic profiling or competitive binding assays with -labeled substrates.
Methodological Challenges and Solutions
Q. What experimental controls are critical for validating synthetic yields in microwave-assisted reactions?
Q. How can researchers address low yields in triazine functionalization?
Low yields (e.g., 20–28% for dichlorophenyl derivatives) often result from steric hindrance. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
